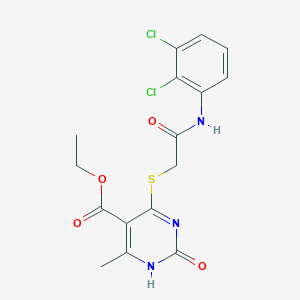
Ethyl 4-((2-((2,3-dichlorophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a thio group, a pyrimidine ring, and a carboxylate group. It also contains a 2,3-dichlorophenyl group, which is a common motif in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrimidine ring and the various functional groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This compound, like other organic molecules, would be expected to undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the other compounds present. For example, the carboxylate group could participate in acid-base reactions, while the pyrimidine ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other compounds .Applications De Recherche Scientifique
Crystal Structure and Spectroscopic Characterization The compound has been studied for its crystal structure and spectroscopic properties. A multicomponent reaction involving ethyl 3-aminocrotonate and phenyl isothiocyanates among other reactants has been utilized to synthesize related 6-thioxo-1,6-dihydropyrimidine-5-carboxylate derivatives. These studies employ techniques such as X-ray diffraction crystallography, FT-IR, and NMR spectroscopy. The density functional theory (DFT) calculations provide insights into the molecular geometry, vibrational frequencies, and NMR chemical shifts, highlighting the compound's structural and electronic properties (Pekparlak et al., 2018).
Reaction Pathway Insights Research into the reactivity of similar dihydropyrimidine derivatives with thiophenolates has shown varying outcomes such as ring expansion and nucleophilic substitution, depending on factors like reagent ratio, reaction time, and temperature. These findings are significant for understanding the chemical behavior of such compounds in different environments and can lead to the development of novel synthetic strategies (Fesenko et al., 2010).
Synthetic Applications The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds. For example, reactions with bromomalononitrile or chloroacetyl chloride lead to the formation of thiazolopyrimidines and thiazolodipyrimidines, showcasing the compound's versatility in heterocyclic chemistry and its potential for creating biologically active molecules (Sherif et al., 1993).
Biological Activity Exploration Some research has been focused on conjugating dihydropyrimidine derivatives with fluorescent scaffolds to explore their fluorescence properties and potential applications in biological imaging or as probes. This approach combines the structural features of dihydropyrimidines with the functional attributes of fluorescent molecules, potentially leading to novel materials for scientific and medical applications (Al-Masoudi et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c1-3-25-15(23)12-8(2)19-16(24)21-14(12)26-7-11(22)20-10-6-4-5-9(17)13(10)18/h4-6H,3,7H2,1-2H3,(H,20,22)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKICAAZGCOBWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-((2,3-dichlorophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid](/img/structure/B2963061.png)



![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2963068.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2963072.png)


![2-[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2963076.png)
